molecular formula C6H10N2O3 B15198966 5-(Ethoxymethyl)imidazolidine-2,4-dione

5-(Ethoxymethyl)imidazolidine-2,4-dione

Cat. No.: B15198966
M. Wt: 158.16 g/mol
InChI Key: SJINPDFTTKNEJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Ethoxymethyl)imidazolidine-2,4-dione is a heterocyclic compound with the molecular formula C6H10N2O3. It belongs to the class of imidazolidine-2,4-diones, which are known for their diverse biological and chemical properties. This compound is characterized by the presence of an ethoxymethyl group attached to the imidazolidine ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethoxymethyl)imidazolidine-2,4-dione typically involves the Bucherer-Bergs reaction, which is a well-known method for preparing imidazolidine-2,4-diones. This reaction involves the condensation of a ketone with ammonium carbonate and potassium cyanide, followed by hydrolysis to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis techniques. This method allows for the efficient and controlled production of the compound, ensuring high yields and purity .

Chemical Reactions Analysis

Types of Reactions

5-(Ethoxymethyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The ethoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted imidazolidine-2,4-diones, which can exhibit different biological and chemical properties depending on the nature of the substituents .

Scientific Research Applications

5-(Ethoxymethyl)imidazolidine-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Ethoxymethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various metabolic pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione
  • 5-(4-Ethoxyphenylamino)-3-phenylthiazolidine-2,4-dione
  • 5-Benzylidene-3-(4-ethoxyphenyl)thiazolidine-2,4-dione

Uniqueness

5-(Ethoxymethyl)imidazolidine-2,4-dione is unique due to the presence of the ethoxymethyl group, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C6H10N2O3

Molecular Weight

158.16 g/mol

IUPAC Name

5-(ethoxymethyl)imidazolidine-2,4-dione

InChI

InChI=1S/C6H10N2O3/c1-2-11-3-4-5(9)8-6(10)7-4/h4H,2-3H2,1H3,(H2,7,8,9,10)

InChI Key

SJINPDFTTKNEJH-UHFFFAOYSA-N

Canonical SMILES

CCOCC1C(=O)NC(=O)N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.